Home > Products > Screening Compounds P81299 > N-(4-Methoxybenzyl)efavirenz
N-(4-Methoxybenzyl)efavirenz - 174819-21-7

N-(4-Methoxybenzyl)efavirenz

Catalog Number: EVT-343209
CAS Number: 174819-21-7
Molecular Formula: C22H17ClF3NO3
Molecular Weight: 435.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“N-(4-Methoxybenzyl)efavirenz” is a compound with the molecular formula C22H17ClF3NO3 . It has a molecular weight of 435.8 g/mol.

Synthesis Analysis

The synthesis of related compounds involves the reaction of N-(4-methoxybenzyl) thiosemicarbazide and 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one or 2-fluoro-4-hydroxybenzaldehyde in an equimolar ratio . Another synthesis route involves the ortho-lithiation reaction of N-Boc-4-chloroaniline . A series of fatty acid amides viz. N-(4-methoxybenzyl)undec-10-enamide, (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide, and N-(4-methoxy benzyl)oleamide were synthesized using a suitable synthetic route involving DCC and DMAP as catalysts .

Efavirenz

Compound Description: Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used as part of combination therapy for treating human immunodeficiency virus type 1 (HIV-1) infection. [] It acts by binding to the HIV-1 reverse transcriptase enzyme, blocking the conversion of viral RNA into DNA, and thus inhibiting viral replication. []

N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline

Compound Description: This compound is a key intermediate in the synthesis of efavirenz. []

Bis(N-benzyl-N-(4-methoxybenzyl)dithiocarbamato-S,S′)zinc(II)

Compound Description: This compound, abbreviated as [Zn(4-mbzdtc)2], is a zinc(II) complex with N,N-di(4-methoxybenzyl)dithiocarbamate ligands. [] It is characterized by its distorted tetrahedral geometry around the central zinc atom. [] This complex has been investigated as a single-source precursor for the preparation of hexagonal zinc sulfide (ZnS) nanoparticles. []

Classification

N-(4-Methoxybenzyl)efavirenz falls under the category of pharmaceutical compounds, specifically as an antiviral agent. It is classified as a derivative of efavirenz, which itself is categorized as a non-nucleoside reverse transcriptase inhibitor, targeting the HIV-1 virus .

Synthesis Analysis

The synthesis of N-(4-Methoxybenzyl)efavirenz involves several key steps, primarily focusing on modifying the efavirenz structure to introduce the 4-methoxybenzyl group.

Key Steps in Synthesis:

  1. Alkylation: The process begins with N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline, where the alkylation introduces the 4-methoxybenzyl group.
  2. Deprotection: Protecting groups are removed to reveal functional groups necessary for subsequent reactions.
  3. Cyclization: The final step involves cyclization to form the desired derivative of efavirenz.

Technical Parameters:

  • The use of n-butyllithium in flow reactors has been demonstrated to enhance yields significantly (up to 70%) compared to traditional batch methods (28%) when performing ortho-lithiation reactions at low temperatures (−45 °C) .
  • Continuous flow processes are preferred for industrial production due to improved safety and efficiency .
Molecular Structure Analysis

The molecular structure of N-(4-Methoxybenzyl)efavirenz can be analyzed through various spectroscopic techniques.

Structural Features:

  • The compound features a central efavirenz backbone with a 4-methoxybenzyl substituent.
  • It contains multiple functional groups, including a trifluoroacetyl moiety and a chloro group.

Data and Analyses:

  • The presence of the methoxy group contributes to the electronic properties and solubility of the compound.
  • Structural confirmation can be achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography .
Chemical Reactions Analysis

N-(4-Methoxybenzyl)efavirenz can undergo various chemical reactions that modify its structure and properties.

Types of Reactions:

  1. Oxidation: Can convert it into oxides using agents like potassium permanganate.
  2. Reduction: Reducing agents such as lithium aluminum hydride can yield different reduced forms.
  3. Substitution Reactions: The methoxy group can be substituted under specific conditions.

Common Reagents and Conditions:

  • Oxidation typically employs potassium permanganate or chromium trioxide.
  • Reduction may utilize lithium aluminum hydride or sodium borohydride.
  • Substitution often requires catalysts like palladium on carbon under elevated temperatures .
Mechanism of Action

The mechanism of action for N-(4-Methoxybenzyl)efavirenz is closely related to that of its parent compound, efavirenz.

Target and Mode of Action

  • Target Enzyme: The primary target is reverse transcriptase, an enzyme crucial for HIV replication.
  • Inhibition Mechanism: The compound binds non-competitively to reverse transcriptase, preventing the conversion of viral RNA into DNA, thereby disrupting the viral replication cycle.

Pharmacokinetics

  • N-(4-Methoxybenzyl)efavirenz exhibits good bioavailability and is metabolized primarily in the liver through cytochrome P450 enzymes, particularly CYP2B6 .
Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-Methoxybenzyl)efavirenz are essential for understanding its behavior in biological systems.

Key Properties

  • Solubility: Solubility characteristics are influenced by the presence of polar functional groups such as methoxy.
  • Stability: Stability under various pH conditions and temperatures needs to be evaluated for pharmaceutical applications.

Relevant Data

  • Melting point, boiling point, and solubility data are critical for formulation development but require experimental determination or literature reference for precise values .
Applications

N-(4-Methoxybenzyl)efavirenz has several notable applications across different fields:

  1. Pharmaceutical Research: Investigated for potential antiviral properties and as part of antiretroviral therapy regimens.
  2. Analytical Chemistry: Used as a reference standard in method development and validation processes.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing other related compounds within pharmaceutical development .
Chemical Synthesis & Structural Characterization of N-(4-Methoxybenzyl)efavirenz

Molecular Architecture & Structure-Activity Relationships

N-(4-Methoxybenzyl)efavirenz is a structural analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) efavirenz, where the carboxamide hydrogen is replaced by a 4-methoxybenzyl (PMB) group. The parent compound, efavirenz ((4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one), features a benzoxazinone core with stereospecific substituents critical for binding HIV-1 reverse transcriptase [1] [3]. The PMB modification introduces a para-methoxy-substituted benzyl moiety at the N1 position, altering electron density and steric bulk. This modification significantly impacts:

  • Spatial Orientation: The PMB group imposes conformational constraints due to rotation around the N-CH₂ bond, potentially disrupting the planar alignment required for optimal interaction with the NNRTI hydrophobic pocket (residues Tyr181, Tyr188, Trp229) [1] [6].
  • Electronic Effects: The electron-donating methoxy group increases the electron density of the benzyl ring, weakening hydrogen-bonding capacity with Lys101 compared to unmodified efavirenz [3].
  • Metabolic Stability: While efavirenz undergoes CYP450-mediated oxidation to 8-hydroxyefavirenz, the PMB group introduces new metabolic sites (e.g., benzylic oxidation), reducing antiviral efficacy [6].

Table 1: Structure-Activity Relationship (SAR) of N-(4-Methoxybenzyl)efavirenz vs. Efavirenz

ParameterEfavirenzN-(4-Methoxybenzyl)efavirenz
Molecular Weight315.68 g/mol435.89 g/mol
Key Binding InteractionsH-bond with Lys101; van der Waals with Tyr181, Tyr188Steric clash with Tyr181; weakened H-bond
Metabolic SitesC8-hydroxylationO-demethylation; benzylic hydroxylation
Calculated logP4.55.8

Synthetic Pathways: Nucleophilic Substitution & Protecting Group Strategies

The synthesis leverages nucleophilic aromatic substitution (SNAr) and PMB protection chemistry to functionalize efavirenz’s N-H group:

  • Route A (Direct Alkylation):Efavirenz is deprotonated with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0°C, followed by addition of 4-methoxybenzyl chloride (PMBCl). The reaction proceeds via SN₂ mechanism, yielding N-(4-methoxybenzyl)efavirenz after 12 hours at room temperature (yield: 65–72%) [8].
  • Route B (Mitsunobu Reaction):Utilizes diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to couple 4-methoxybenzyl alcohol with efavirenz. This one-pot reaction achieves higher regioselectivity (yield: 85%) but requires chromatographic removal of hydrazine byproducts [8] [9].
  • PMB as a Protecting Group:The PMB moiety serves as a temporary protector of the labile N-H group during multi-step syntheses of efavirenz analogs. Its stability under basic/neutral conditions and selective deprotection with trifluoroacetic acid (TFA) or ceric ammonium nitrate (CAN) enable orthogonal protection strategies [8] [9].

Scheme 1: Synthesis of N-(4-Methoxybenzyl)efavirenzEfavirenz + PMBCl → Deprotonation (NaH/THF) → N-(4-Methoxybenzyl)efavirenzEfavirenz + PMB-OH → Mitsunobu (DIAD/PPh₃) → N-(4-Methoxybenzyl)efavirenz

Optimization of Reaction Conditions

Reaction efficiency hinges on three factors:

  • Temperature Control:Alkylation below 0°C minimizes N,O-dialkylation byproducts. In contrast, Mitsunobu reactions require 25°C for complete conversion within 2 hours [8].
  • Catalyst Selection:Lewis acids (e.g., tetrabutylammonium iodide, TBAI) accelerate SNAr kinetics by 40% via phase-transfer catalysis, while recyclable azo reagents (e.g., 5,5′-dimethyl-3,3′-azoisoxazole) reduce waste in Mitsunobu variants [8].
  • Solvent Systems:Polar aprotic solvents (DMF, THF) optimize nucleophilicity. THF affords higher solubility of efavirenz anions, whereas DMF accelerates Mitsunobu coupling but risks racemization at C4 if overheated [3] [8].

Table 2: Optimization Parameters for Key Synthetic Routes

ConditionDirect AlkylationMitsunobu Reaction
Optimal SolventTHFDichloromethane
CatalystTBAI (10 mol%)PPh₃ (1.1 equiv)
Temperature0°C → 25°C (ramp)25°C
Reaction Time12 hours2 hours
Yield72%85%

Comparative Analysis of Benzyl Protection vs. Alternative Amino Group Protection Methods

The PMB group’s utility is contextualized against common amine protectors:

  • Acid-Labile Groups (tert-Butoxycarbonyl, Boc):Boc protection (using di-tert-butyl dicarbonate) requires acidic deprotection (e.g., HCl/dioxane), which cleaves efavirenz’s benzoxazinone ring. PMB demonstrates superior stability under mild acids [8] [9].
  • Hydrogenolyzable Groups (Carbobenzyloxy, Cbz):Cbz removal via Pd/C-H₂ risks reducing the cyclopropylethynyl moiety of efavirenz. PMB avoids this by using oxidative (CAN) or acidic (TFA) cleavage without affecting alkyne bonds [8].
  • Silyl Groups (tert-Butyldimethylsilyl, TBDMS):TBDMS is incompatible due to its affinity for oxygen, promoting desilylation during efavirenz purification. PMB exhibits no such cross-reactivity [9].

Table 3: Protecting Group Performance in Efavirenz Functionalization

Protecting GroupDeprotection ConditionsCompatibility with EfavirenzOrthogonality
PMBTFA, CANHigh (no core degradation)Orthogonal to Boc, Cbz
BocStrong acids (TFA, HCl)Low (benzoxazinone cleavage)Orthogonal to PMB
CbzH₂/Pd-CModerate (alkyne reduction)Poor
TBDMSFluoride ionsLow (O-desilylation)Moderate

The PMB group’s orthogonality—stable toward bases, nucleophiles, and mild acids—makes it ideal for efavirenz derivatization. Its bulk, however, may limit applications in sterically crowded analogs, necessitating tailored solutions like ortho-nitro PMB variants for enhanced deprotection kinetics [8] [9].

Properties

CAS Number

174819-21-7

Product Name

N-(4-Methoxybenzyl)efavirenz

IUPAC Name

(4S)-6-chloro-4-(2-cyclopropylethynyl)-1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)-3,1-benzoxazin-2-one

Molecular Formula

C22H17ClF3NO3

Molecular Weight

435.8 g/mol

InChI

InChI=1S/C22H17ClF3NO3/c1-29-17-7-4-15(5-8-17)13-27-19-9-6-16(23)12-18(19)21(22(24,25)26,30-20(27)28)11-10-14-2-3-14/h4-9,12,14H,2-3,13H2,1H3/t21-/m0/s1

InChI Key

BKYROQXKHLSLOS-NRFANRHFSA-N

SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(OC2=O)(C#CC4CC4)C(F)(F)F

Synonyms

(4S)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one; (4S)-6-Chloro-4-(cyclopropylethynyl)-1,4-dihydro-1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one; (S

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(OC2=O)(C#CC4CC4)C(F)(F)F

Isomeric SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)[C@@](OC2=O)(C#CC4CC4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.